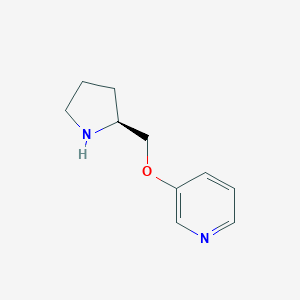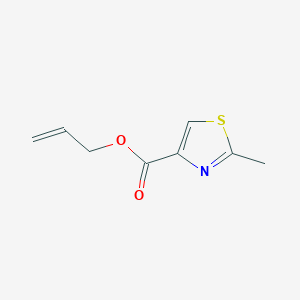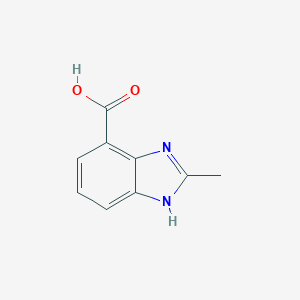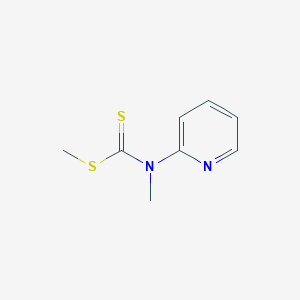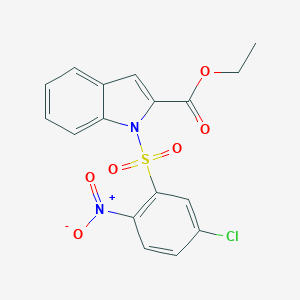
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester, also known as CNQX, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoxalines and is a potent antagonist of ionotropic glutamate receptors. CNQX has become an essential tool in neuroscience research due to its ability to block the activity of glutamate, which is the primary excitatory neurotransmitter in the brain.
Wirkmechanismus
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. This compound binds to the receptor site of these receptors and prevents glutamate from binding, which inhibits the activity of the receptor. This results in the inhibition of excitatory neurotransmission and the modulation of neuronal activity.
Biochemische Und Physiologische Effekte
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects in the brain. This compound has been found to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is essential for learning and memory. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has also been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its ability to selectively block the activity of ionotropic glutamate receptors. This allows researchers to study the effects of glutamate on neuronal activity without interfering with other neurotransmitter systems. However, one limitation of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is that it can also block the activity of other receptors, such as NMDA receptors, at high concentrations. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to protect against neuronal damage in animal models of these diseases, suggesting that it may have therapeutic potential. Another future direction is in the development of new drugs that target ionotropic glutamate receptors. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can serve as a starting point for the development of new compounds that have improved pharmacological properties and efficacy.
Synthesemethoden
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide. This compound is then treated with sodium hydride and ethyl chloroformate to form the ethyl ester of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is widely used in scientific research to study the role of glutamate and ionotropic glutamate receptors in various physiological and pathological conditions. This compound is used to block the activity of glutamate receptors in the brain, which allows researchers to study the effects of glutamate on neuronal activity, synaptic plasticity, learning, and memory.
Eigenschaften
CAS-Nummer |
173908-27-5 |
|---|---|
Produktname |
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester |
Molekularformel |
C17H13ClN2O6S |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
ethyl 1-(5-chloro-2-nitrophenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O6S/c1-2-26-17(21)15-9-11-5-3-4-6-13(11)19(15)27(24,25)16-10-12(18)7-8-14(16)20(22)23/h3-10H,2H2,1H3 |
InChI-Schlüssel |
NTAHLHAGCGYQHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
173908-27-5 |
Synonyme |
ethyl 1-(5-chloro-2-nitro-phenyl)sulfonylindole-2-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


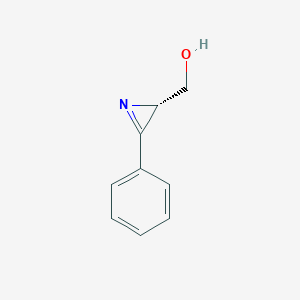
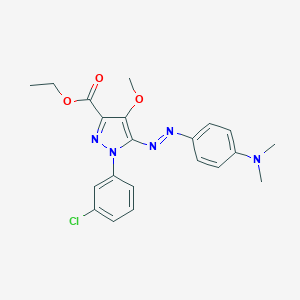
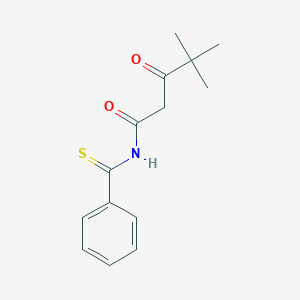
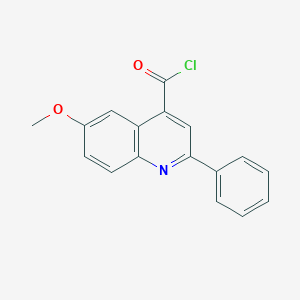
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
